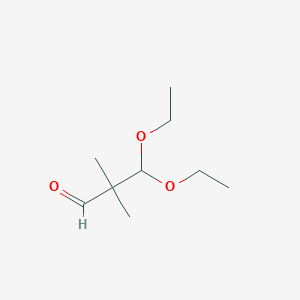

3,3-Diethoxy-2,2-dimethylpropanal

Description

Structure

3D Structure

Properties

CAS No. |

93282-66-7 |

|---|---|

Molecular Formula |

C9H18O3 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

3,3-diethoxy-2,2-dimethylpropanal |

InChI |

InChI=1S/C9H18O3/c1-5-11-8(12-6-2)9(3,4)7-10/h7-8H,5-6H2,1-4H3 |

InChI Key |

PGNQKHXSJOTTAI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(C)(C)C=O)OCC |

Origin of Product |

United States |

Nomenclature and Structural Representation Within the Context of Functionalized Aldehydes

The systematic naming of organic compounds, governed by the International Union of Pure and Applied Chemistry (IUPAC), provides a clear and unambiguous method for their identification. libretexts.orglibretexts.org For aldehydes, the nomenclature rules dictate that the suffix "-al" is appended to the name of the parent alkane chain. libretexts.orgbyjus.com The aldehyde functional group is assigned the highest priority and is located at the first carbon (C1) of the principal chain. libretexts.orgbyjus.com

In the case of 3,3-Diethoxy-2,2-dimethylpropanal, the parent chain is a three-carbon propanal. The numbering begins with the aldehyde carbon as C1. Consequently, the subsequent carbons are C2 and C3. The substituents are then located and named accordingly: two methyl groups are situated at the C2 position, and two ethoxy groups are attached to the C3 position.

Structural Representation:

The structural formula of this compound is as follows:

This structure reveals a quaternary carbon at the C2 position, contributing to significant steric hindrance around the α-carbon. The C3 carbon is a chiral center, existing as a racemic mixture unless synthetically resolved.

Significance of Acetal Aldehyde Bifunctionality in Contemporary Synthetic Design

The coexistence of both an aldehyde and an acetal (B89532) within the same molecule, as seen in 3,3-Diethoxy-2,2-dimethylpropanal, offers a powerful tool for modern synthetic chemists. This bifunctionality allows for selective chemical transformations, a cornerstone of efficient and elegant synthetic strategies.

The acetal group is well-established as a robust protecting group for aldehydes and ketones. ymerdigital.comresearchgate.net Its formation, typically through the reaction of a carbonyl compound with an alcohol in the presence of an acid catalyst, effectively masks the reactivity of the carbonyl group under neutral or basic conditions. nih.govacs.org This protection is reversible, and the aldehyde can be regenerated under acidic conditions, often with the removal of water to drive the equilibrium. nih.govacs.org

The synthetic utility of an acetal-aldehyde lies in the ability to perform chemistry at the free aldehyde position without affecting the protected carbonyl group. This chemoselectivity is crucial in the synthesis of polyfunctional molecules. For instance, the free aldehyde of this compound can undergo a variety of transformations, including:

Oxidation to a carboxylic acid.

Reduction to a primary alcohol.

Nucleophilic addition reactions with Grignard reagents or organolithium compounds.

Wittig reactions to form alkenes.

Reductive amination to generate amines.

Following these transformations, the acetal can be deprotected to unveil a second aldehyde functionality, which can then participate in further synthetic steps. This sequential reaction capability is invaluable in the construction of complex natural products and pharmaceuticals.

Strategic Applications of 3,3 Diethoxy 2,2 Dimethylpropanal As a Versatile Synthetic Intermediate

Role in the Total Synthesis of Complex Natural Products

The structural features of 3,3-diethoxy-2,2-dimethylpropanal make it an important precursor in the synthesis of intricate natural products, where precise control of stereochemistry and functional group manipulation is paramount.

A significant application of this structural motif is found in the ambitious total synthesis of Taxol, a potent anti-cancer agent. While studies often utilize the dimethoxy analogue, 3,3-dimethoxy-2,2-dimethylpropanal (B3380108), the synthetic strategy is directly applicable. In research aimed at an effective preparation of the polyoxygenated eight-membered B-ring of Taxol, this aldehyde is a key starting material.

An enantioselective aldol (B89426) reaction between 3,3-dimethoxy-2,2-dimethylpropanal and a ketene (B1206846) silyl (B83357) acetal (B89532), catalyzed by a chiral tin(II) triflate-diamine complex, serves as a critical step. This reaction establishes a key stereocenter and builds the carbon skeleton necessary for the eventual construction of the complex eight-membered ring. The aldehyde's neopentyl structure is crucial for directing the stereochemical outcome of this and subsequent reactions, ultimately leading to a key trialkoxyaldehyde intermediate required for the cyclization to form the Taxol B-ring fragment.

Table 1: Key Aldol Reaction for Taxol B-Ring Precursor

| Reactant 1 | Reactant 2 | Key Reagents | Product | Research Goal |

| 3,3-Dimethoxy-2,2-dimethylpropanal | Ketene (t-butyldimethylsilyl) acetal | Tin(II) trifluoromethanesulfonate, Chiral diamine | Optically active trialkoxyaldehyde | Synthesis of polyoxy 8-membered ring enone corresponding to the B ring of Taxol |

The Pederin family of natural products, which includes the potent cytotoxin Psymberin (also known as Irciniastatin A), is characterized by a densely functionalized core. acs.orgnih.gov While the 2,2-dimethyl-3-oxy-propanal structural unit is a common motif in organic synthesis, a review of prominent total syntheses of Psymberin and related Pederin family members does not indicate the direct use of this compound as a key building block. acs.orgacs.orgnih.gov The reported synthetic routes for these complex molecules typically employ different starting materials and strategies to construct the core fragments. acs.orgnih.gov For instance, convergent syntheses of Psymberin have utilized different aldehydes and fragments to build the required tetrahydropyran (B127337) and dihydroisocoumarin units. acs.orgacs.org

Contribution to the Synthesis of Pharmaceutical Scaffolds and Advanced Active Pharmaceutical Ingredient (API) Intermediates

The un-ethoxylated parent aldehyde of this compound, 3-hydroxy-2,2-dimethylpropanal (B31169), is a known intermediate in the synthesis of medicinally relevant scaffolds. chemicalbook.comnih.gov For example, it is used to prepare 4,1-benzoxazepines, a class of compounds investigated as squalene (B77637) synthase inhibitors for their potential role in cholesterol synthesis inhibition. chemicalbook.com

As a protected version of this aldehyde, this compound represents a valuable precursor for such pharmaceutical scaffolds. The acetal group allows chemists to perform various chemical modifications on other parts of a molecule without affecting the aldehyde. The aldehyde can then be unmasked under acidic conditions at a later stage to participate in reactions that form the final API or an advanced intermediate. The neopentyl glycol substructure, which can be formed from this aldehyde, is a common component in various materials and can be incorporated into drug candidates to fine-tune properties like solubility and metabolic stability.

Table 2: Pharmaceutical Application of the Parent Aldehyde

| Precursor | Target Scaffold | Therapeutic Target |

| 3-Hydroxy-2,2-dimethylpropanal | 4,1-Benzoxazepines | Squalene synthase (Cholesterol Synthesis) |

Precursor for Diversified Organic Molecules in Methodological Development

This compound and its analogues are useful substrates in the development of new synthetic methodologies. The well-defined structure with its sterically demanding gem-dimethyl group and the synthetically versatile acetal handle make it an excellent test case for new chemical reactions.

As demonstrated in the synthesis of the Taxol B-ring fragment, aldehydes of this type are employed to develop and refine stereoselective carbon-carbon bond-forming reactions, such as the aldol reaction. The predictable reactivity of the aldehyde (once deprotected) and the influence of the bulky neopentyl group on the stereochemical course of a reaction provide valuable data for chemists developing new catalytic systems or reaction conditions. Its use allows for the assessment of a method's efficiency, selectivity, and substrate scope, contributing to the broader toolkit of synthetic organic chemistry.

Advanced Characterization and Computational Studies of 3,3 Diethoxy 2,2 Dimethylpropanal and Its Derivatives

Spectroscopic Approaches for Structural and Mechanistic Elucidation

Spectroscopic methods are fundamental in providing insights into the molecular framework and functional groups present in 3,3-Diethoxy-2,2-dimethylpropanal.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the connectivity and stereochemistry of this compound. Analysis of both ¹H and ¹³C NMR spectra allows for a complete assignment of the atomic framework.

In the ¹H NMR spectrum, the aldehyde proton is expected to produce a singlet at a characteristic downfield shift. The gem-dimethyl groups on the C2 carbon, being chemically equivalent, would also appear as a single sharp singlet. The two ethoxy groups give rise to a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling.

The ¹³C NMR spectrum provides further confirmation of the structure, with distinct signals for the aldehydic carbon, the quaternary C2 carbon, the acetal (B89532) carbon (C3), and the carbons of the two ethoxy groups. While specific spectral data for this compound is not widely published, data from analogous structures like 2,2-dimethylpropanal (pivalaldehyde) and other acetals allow for reliable prediction of the spectral features. nist.govorgsyn.orgnih.gov For instance, the 12 protons of the four methyl groups in 2,2-dimethylpropane are equivalent and show a single chemical shift. orgsyn.orgnih.gov Similarly, NMR studies of related acetals have been used to establish stereochemistry, such as the cis-relationship of protons in cyclopropane (B1198618) derivatives determined by 2D NOESY spectra. arkat-usa.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shifts for the functional groups and data from analogous compounds.

| Atom | Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H | Aldehyde (-CHO) | 9.5 - 10.0 | Singlet |

| ¹H | Acetal (-CH (OEt)₂) | 4.5 - 5.0 | Singlet |

| ¹H | Methylene (-OCH₂ CH₃) | 3.4 - 3.7 | Quartet |

| ¹H | Methyl (-OCH₂CH₃ ) | 1.1 - 1.3 | Triplet |

| ¹H | gem-Dimethyl (-C(CH₃ )₂) | 1.0 - 1.2 | Singlet |

| ¹³C | Aldehyde (-C HO) | 200 - 205 | - |

| ¹³C | Acetal (-C H(OEt)₂) | 100 - 105 | - |

| ¹³C | Quaternary (-C (CH₃)₂) | 40 - 45 | - |

| ¹³C | Methylene (-OC H₂CH₃) | 60 - 65 | - |

| ¹³C | Methyl (-OCH₂C H₃) | 15 - 20 | - |

| ¹³C | gem-Dimethyl (-C(C H₃)₂) | 25 - 30 | - |

Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for identifying the functional groups within this compound and for monitoring the progress of its reactions. The FTIR spectrum displays characteristic absorption bands corresponding to the vibrational modes of specific bonds.

The most prominent feature in the FTIR spectrum of this compound would be the strong C=O stretching vibration of the aldehyde group, typically appearing in the 1720-1740 cm⁻¹ region. nist.gov A weaker, but also characteristic, pair of bands for the aldehyde C-H stretch is expected around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the acetal is confirmed by strong C-O stretching bands in the fingerprint region, generally between 1000 and 1200 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and methylene groups will be visible in the 2850-3000 cm⁻¹ range. nist.govst-andrews.ac.uk

This technique is highly effective for reaction monitoring. For example, during the reduction of the aldehyde to an alcohol, the disappearance of the strong C=O band at ~1730 cm⁻¹ and the appearance of a broad O-H stretching band around 3200-3500 cm⁻¹ would be observed. Conversely, in an oxidation reaction to a carboxylic acid, one would monitor the loss of the aldehyde peaks and the emergence of the characteristic broad O-H and C=O stretches of the carboxylic acid functional group.

Table 2: Expected Key FTIR Absorption Bands for this compound This table is generated based on characteristic frequencies for the functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Aldehyde | 1720 - 1740 | Strong |

| C-H Stretch | Aldehyde | ~2720 & ~2820 | Medium, Sharp |

| C-O Stretch | Acetal | 1000 - 1200 | Strong |

| C-H Stretch | Aliphatic (sp³) | 2850 - 3000 | Strong |

Mass spectrometry provides crucial information on the molecular weight and structural fragments of this compound. Using techniques like electron ionization (EI), a molecular ion peak (M⁺) corresponding to the exact molecular mass of the compound would be expected.

The fragmentation pattern is highly informative for structure elucidation. For this compound, characteristic fragmentation would likely involve the loss of an ethoxy radical (•OCH₂CH₃) or an ethanol (B145695) molecule (HOCH₂CH₃) from the acetal group. Cleavage of the bond between C2 and C3 is also a probable fragmentation pathway, leading to ions corresponding to the t-butylcarbonyl cation or the diethoxy-methyl cation. Analysis of the mass spectra of related compounds, such as 3,3-diethoxypropylamine and 1,3-dimethoxy-2,2-dimethylpropane, reveals characteristic peaks resulting from similar fragmentation mechanisms. nist.govucdavis.edunih.govgoogle.com High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent molecule and its fragments with high accuracy, providing unambiguous confirmation of the chemical formula. st-andrews.ac.uk

Dynamic Nuclear Polarization Surface-Enhanced NMR Spectroscopy (DNP-SENS) is an advanced technique that dramatically enhances the signal intensity in solid-state NMR, making it possible to study surfaces and interfaces at natural isotopic abundance. nih.goviastate.edu This method is particularly valuable for characterizing species on catalyst surfaces. ethz.ch While direct DNP-SENS studies on this compound are not prominent in the literature, the technique is highly relevant for understanding its interactions in heterogeneous catalysis.

DNP-SENS works by transferring the high polarization of electron spins from a stable radical polarizing agent to the nuclear spins of the sample, boosting NMR sensitivity by orders of magnitude. nih.gov This allows for the detailed characterization of surface organometallic species, reaction intermediates, and the structure of active sites on catalyst supports like silica (B1680970) or alumina. ethz.chethz.ch For compounds related to this compound, such as other aldehydes or acetals, DNP-SENS can be used to probe their adsorption geometry, binding modes, and subsequent transformations on a catalyst surface, providing molecular-level insights that are critical for catalyst design and optimization. ethz.ch

Diffraction Techniques for Solid-State Structure Determination

While this compound is a liquid, diffraction methods can be applied to its crystalline derivatives to obtain precise three-dimensional structural data.

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound. umn.edu It provides precise data on bond lengths, bond angles, and torsional angles, which are invaluable for a complete structural characterization. Although this compound is not crystalline at ambient conditions, its solid derivatives, formed for example through reaction of the aldehyde group, could be analyzed by this technique.

The structure of crystalline derivatives can offer critical insights into the conformation and steric environment of the core this compound scaffold. For instance, X-ray diffraction has been used to unambiguously confirm the absolute configuration of sterically bulky chiral amides derived from reactions involving acetal-containing substrates. acs.org Furthermore, the development of techniques like serial femtosecond X-ray crystallography (smSFX) has expanded the applicability of diffraction methods to microcrystalline materials that are difficult to analyze by traditional techniques. nih.gov By studying the vast databases of existing crystal structures, such as the Cambridge Structural Database, one can also gain insights from related molecular scaffolds to understand preferred conformations and intermolecular interactions.

Computational Chemistry and Mechanistic Insights

Computational chemistry has emerged as an indispensable tool in modern chemical research, offering profound insights into the intricate details of molecular structure, properties, and reactivity. For a molecule like this compound, computational methods provide a powerful lens through which to examine its behavior at the atomic level. These theoretical approaches complement experimental work by elucidating reaction mechanisms, predicting the properties of transient species, and guiding the design of new synthetic routes and catalysts. This section delves into the application of advanced computational techniques, including Density Functional Theory (DFT), molecular dynamics (MD) simulations, and transition state analysis, to understand the nuanced chemical behavior of this compound and its derivatives.

Density Functional Theory (DFT) Calculations on Electronic Structure, Conformation, and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.de It has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. For this compound, DFT calculations can provide a wealth of information about its fundamental properties.

Electronic Structure and Reactivity Descriptors:

The electronic structure of this compound dictates its reactivity. DFT calculations can map the electron density distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Key reactivity descriptors that can be calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For aldehydes, the LUMO is typically localized on the carbonyl carbon, making it susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the electron density surface. For this compound, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen and the ether oxygens, indicating regions of high electron density and susceptibility to electrophilic attack. A positive potential (blue) would be expected around the carbonyl carbon and the aldehydic proton, highlighting electrophilic sites.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule. For the target compound, NBO analysis could quantify the polarization of the C=O bond and the nature of the bonding in the acetal moiety.

A hypothetical DFT study on this compound could yield data similar to that presented in the table below, which is based on typical values for similar aldehydes and acetals.

| Parameter | Calculated Value (Illustrative) | Interpretation |

| HOMO Energy | -9.5 eV | Indicates the energy required to remove an electron. |

| LUMO Energy | +1.2 eV | Indicates the energy released upon electron addition. |

| HOMO-LUMO Gap | 10.7 eV | Suggests high kinetic stability. |

| Dipole Moment | 2.5 D | Reflects the polar nature of the molecule. |

| NBO Charge on C (carbonyl) | +0.55 e | Confirms the electrophilic character of the carbonyl carbon. |

| NBO Charge on O (carbonyl) | -0.50 e | Confirms the nucleophilic character of the carbonyl oxygen. |

Conformational Analysis:

The presence of rotatable bonds in the diethoxy groups of this compound gives rise to multiple possible conformations. DFT calculations can be used to determine the relative energies of these conformers and identify the most stable (lowest energy) geometry. This is crucial as the reactivity of the molecule can be influenced by its three-dimensional shape. The steric hindrance imposed by the bulky t-butyl group and the ethoxy groups would significantly influence the preferred conformation, likely favoring a staggered arrangement to minimize steric strain.

Molecular Dynamics Simulations for Reactive Intermediates and Transition States

While DFT calculations provide static pictures of molecules, molecular dynamics (MD) simulations allow for the study of the time evolution of a molecular system. This technique is particularly valuable for exploring the dynamic behavior of reactive intermediates and transition states, which are often fleeting and difficult to characterize experimentally.

For reactions involving this compound, such as its hydrolysis or participation in aldol-type reactions, MD simulations can provide critical insights:

Solvation Effects: MD simulations explicitly include solvent molecules, allowing for a realistic representation of the reaction environment. This is crucial for understanding reactions in solution, as solvent molecules can stabilize or destabilize reactants, intermediates, and transition states through hydrogen bonding and other intermolecular interactions. For instance, in the acid-catalyzed hydrolysis of the acetal group, MD simulations could model the protonation of an ethoxy oxygen by a hydronium ion and the subsequent departure of ethanol, all within a dynamic solvent shell.

Conformational Sampling of Intermediates: Reactive intermediates, such as the oxocarbenium ion formed during acetal hydrolysis, may have short lifetimes but can adopt various conformations. chemistrysteps.comorganicchemistrytutor.comyoutube.com MD simulations can sample these conformations and reveal how the dynamic interplay between the intermediate and its environment influences the subsequent reaction steps.

Exploring Reaction Pathways: By applying methods like metadynamics within an MD framework, it is possible to explore the potential energy surface of a reaction and identify multiple reaction pathways and transition states. ugent.be This can be particularly useful for complex reactions where several competing mechanisms may be at play.

A hypothetical MD simulation of the initial stages of acid-catalyzed hydrolysis of this compound could track key intermolecular distances over time, as illustrated in the table below.

| Time (femtoseconds) | Distance (H₃O⁺...O-ethoxy) (Å) | Distance (C-Oethoxy) (Å) | Event |

| 0 | 3.5 | 1.42 | Initial state |

| 50 | 1.8 | 1.43 | Proton transfer initiated |

| 100 | 1.0 | 1.45 | Proton transfer complete, oxonium ion formed |

| 150 | >4.0 | 1.8 | C-O bond cleavage, ethanol departs |

Transition State Analysis for Catalytic and Non-Catalytic Transformations

Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. catalysis.blogwikipedia.org The central concept of TST is the transition state, which is the highest energy point along the reaction coordinate connecting reactants and products. wikipedia.orglibretexts.org Locating and characterizing the transition state is a key goal of computational studies aimed at elucidating reaction mechanisms.

Locating Transition States:

Computational chemists use various algorithms to find transition state structures on the potential energy surface. Once located, the structure of the transition state can provide valuable information about the geometry and electronic nature of the species at the peak of the energy barrier. For instance, in a nucleophilic addition to the carbonyl group of this compound, the transition state would show the incoming nucleophile partially bonded to the carbonyl carbon, and the C=O bond elongated and partially broken.

Activation Energy and Reaction Rates:

The energy difference between the reactants and the transition state is the activation energy (ΔG‡). DFT calculations can provide accurate estimates of this barrier, which is directly related to the reaction rate via the Eyring equation. By calculating the activation energies for different possible reaction pathways, one can predict which mechanism is kinetically favored.

Catalytic Transformations:

Computational transition state analysis is particularly powerful for studying catalyzed reactions. numberanalytics.com For example, if this compound were to undergo a Lewis acid-catalyzed reaction, DFT could be used to model the coordination of the Lewis acid to the carbonyl oxygen. This would reveal how the catalyst lowers the activation energy by making the carbonyl carbon more electrophilic. The geometries and energies of the transition states for both the catalyzed and uncatalyzed reactions could be compared to quantify the catalytic effect.

The table below illustrates hypothetical activation energies for a reaction of this compound, comparing a non-catalytic and a catalytic pathway.

| Reaction Pathway | Transition State Structure Features | Calculated Activation Energy (ΔG‡) (kcal/mol) |

| Non-Catalytic Nucleophilic Addition | Four-centered transition state with partial bond formation/breaking. | 25 |

| Lewis Acid-Catalyzed Nucleophilic Addition | Lewis acid coordinated to carbonyl oxygen, elongating the C=O bond. | 15 |

These computational approaches, from the electronic details provided by DFT to the dynamic picture from MD simulations and the kinetic insights from transition state analysis, offer a comprehensive, atomistic-level understanding of the behavior of this compound and its derivatives. Such studies are invaluable for rationalizing observed reactivity and for the predictive design of new chemical transformations.

Exploration of Chemical Modifications and Derivatization Strategies of the 3,3 Diethoxy 2,2 Dimethylpropanal Skeleton

Selective Functionalization at the Aldehyde and Acetal (B89532) Positions

The reactivity of 3,3-diethoxy-2,2-dimethylpropanal is dominated by the chemistry of its two primary functional groups: the aldehyde and the acetal. Selective manipulation of these sites allows for the synthesis of a variety of derivatives.

The aldehyde group, lacking α-hydrogens, is a prime candidate for the Cannizzaro reaction , a disproportionation reaction that occurs in the presence of a strong base. infinitylearn.comquora.cominfinitylearn.comaskfilo.comtardigrade.in Under these conditions, one molecule of the aldehyde is reduced to the corresponding alcohol, neopentyl alcohol (2,2-dimethyl-1,3-propanediol diethyl acetal), while a second molecule is oxidized to the corresponding carboxylate salt, sodium 3,3-diethoxy-2,2-dimethylpropanoate. infinitylearn.comquora.cominfinitylearn.comaskfilo.comtardigrade.in

Table 1: Products of the Cannizzaro Reaction of this compound

| Reactant | Reagent | Product 1 (Reduction) | Product 2 (Oxidation) |

| This compound | Concentrated NaOH | Neopentyl alcohol diethyl acetal | Sodium 3,3-diethoxy-2,2-dimethylpropanoate |

Furthermore, the aldehyde can undergo various nucleophilic addition reactions. For instance, reaction with Grignard reagents can introduce a wide range of alkyl or aryl groups, leading to the formation of secondary alcohols after acidic workup. brainly.commasterorganicchemistry.comleah4sci.comlibretexts.orgyoutube.com The steric hindrance around the carbonyl group may necessitate the use of more reactive Grignard reagents or harsher reaction conditions.

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. wikipedia.orgorganic-chemistry.orglibretexts.orglumenlearning.comlibretexts.org By choosing the appropriate phosphorus ylide, a variety of substituted alkenes can be synthesized, extending the carbon chain and introducing new functionalities.

The acetal group, on the other hand, is generally stable under basic and neutral conditions but can be selectively hydrolyzed under acidic conditions to reveal the corresponding diol, 2,2-dimethyl-1,3-propanediol, and regenerate the aldehyde. This deprotection strategy is fundamental for accessing the diol precursor or for reactions where the acetal might interfere.

Transacetalization offers a route to modify the acetal group itself. nii.ac.jporganic-chemistry.org By reacting this compound with a different alcohol or diol in the presence of an acid catalyst, the ethoxy groups can be exchanged, leading to the formation of new acetals with altered physical and chemical properties.

Modification of Alkoxy Groups for Tuned Reactivity or Solubility Profiles

The ethoxy groups of the acetal moiety play a significant role in determining the solubility and, to some extent, the reactivity of the molecule. Modification of these groups can be a valuable strategy for tailoring the compound's properties for specific applications.

As mentioned in the previous section, transacetalization is the primary method for modifying the alkoxy groups. nii.ac.jporganic-chemistry.org By employing diols or alcohols with different chain lengths, branching, or containing other functional groups, the lipophilicity or hydrophilicity of the resulting acetal can be precisely controlled. For example, reaction with a long-chain alcohol would increase the compound's solubility in nonpolar organic solvents, while the introduction of a polyether chain could enhance its solubility in more polar or aqueous media.

The nature of the alkoxy group can also influence the rate of acetal hydrolysis. nih.govnyu.edunih.gov Electron-withdrawing groups on the alcohol fragment can increase the susceptibility of the acetal to acidic cleavage, while bulkier alkoxy groups might sterically hinder the approach of a proton and slow down the hydrolysis rate. This allows for the design of acetals with varying stabilities, which can be useful in applications requiring controlled release or sequential deprotection strategies.

Synthesis of Chiral Derivatives for Asymmetric Catalysis or Resolution Studies

The synthesis of chiral derivatives from the achiral this compound skeleton opens up possibilities for its use in asymmetric catalysis and resolution studies. nih.govnih.govresearchgate.netmdpi.com

One straightforward approach involves transacetalization with a chiral diol . nii.ac.jpcolorado.edu Commercially available chiral diols, such as those derived from tartaric acid or (R,R)- or (S,S)-1,2-cyclohexanediol, can react with this compound under acidic conditions to form a chiral cyclic acetal. The resulting diastereomeric acetals can potentially be separated, and the chiral auxiliary can be subsequently removed by hydrolysis to yield enantiomerically enriched products from reactions involving the aldehyde functionality.

Alternatively, the aldehyde group can be reacted with a chiral nucleophile . For instance, the use of a chiral Grignard reagent or a chiral Wittig reagent could lead to the formation of diastereomeric products, which could then be separated.

Furthermore, the neopentyl glycol core, which can be obtained from the hydrolysis of this compound, is a versatile building block for the synthesis of chiral ligands. wikipedia.org The two primary hydroxyl groups can be functionalized with chiral phosphine (B1218219) or amine moieties, creating bidentate ligands that can be used in transition metal-catalyzed asymmetric reactions. The C2 symmetry often found in ligands derived from neopentyl glycol is a desirable feature for achieving high enantioselectivity in many catalytic transformations.

Table 2: Strategies for the Synthesis of Chiral Derivatives

| Starting Material | Reagent/Strategy | Resulting Chiral Moiety | Potential Application |

| This compound | Transacetalization with chiral diol | Chiral cyclic acetal | Chiral auxiliary, resolution |

| This compound | Reaction with chiral nucleophile | Diastereomeric alcohol/alkene | Asymmetric synthesis |

| 2,2-Dimethyl-1,3-propanediol (from hydrolysis) | Functionalization with chiral groups | Chiral bidentate ligand | Asymmetric catalysis |

Broader Research Contexts of the 2,2 Dimethylpropane Structural Motif

Steric and Electronic Effects of the Geminal Dimethyl Group on Molecular Conformation and Reactivity

The presence of two methyl groups attached to the same carbon atom (a gem-dimethyl group) introduces significant steric and electronic effects that dictate the conformation and reactivity of a molecule.

The most prominent feature is steric hindrance. The bulky nature of the gem-dimethyl group restricts bond rotation and can favor specific molecular conformations. fiveable.me For instance, in cyclic systems like cyclohexane, a gem-dimethyl substitution influences the energy difference between chair and twist-boat conformations. researchgate.net This steric demand can stabilize conformations that place the bulky group in a less crowded orientation. researchgate.net The compact and highly branched structure resulting from this group leads to a lower surface-area-to-volume ratio, which affects physical properties like boiling point and volatility. fiveable.me

This steric bulk also impacts chemical reactivity. The gem-dimethyl group can shield adjacent functional groups from attack by reagents, thereby slowing down reaction rates or directing the reaction to a different, more accessible site. This is a key aspect of the "gem-dimethyl effect," which was initially observed as a kinetic phenomenon that facilitates the formation of small rings by compressing the angle at the substituted carbon and bringing reactive ends closer together. acs.org

From an electronic standpoint, the effect is less pronounced but still relevant. Alkyl groups are weakly electron-donating. While this electronic influence is generally modest, the introduction of a bulky tert-butyl group, which contains a gem-dimethyl moiety, can enhance intramolecular charge transfer by raising the energy of the highest occupied molecular orbital (HOMO). acs.org However, studies have shown that the enthalpic stabilization afforded to rings by gem-dimethyl substitution is minimal, suggesting the effect is primarily kinetic and conformational rather than thermodynamic. acs.org

Application of the 2,2-Dimethylpropane-1,3-diyl Scaffold in Ligand Design and Coordination Chemistry

The rigid and sterically defined nature of the 2,2-dimethylpropane-1,3-diyl scaffold (-CH₂-C(CH₃)₂-CH₂-) makes it an excellent component in the design of ligands for metal coordination. This backbone provides a stable and predictable framework that influences the geometry and properties of the resulting metal complexes.

Schiff base ligands are a class of compounds synthesized from the condensation of a primary amine and an aldehyde or ketone. researchgate.net They are of great importance in coordination chemistry due to their straightforward synthesis and ability to form stable complexes with a wide range of metal ions. mdpi.comresearchgate.net The 2,2-dimethylpropane-1,3-diyl scaffold is commonly introduced by using 2,2-dimethylpropane-1,3-diamine as the amine precursor.

The synthesis typically involves the condensation reaction of the diamine with two equivalents of an appropriate aldehyde, such as salicylaldehyde (B1680747) or its derivatives. researchgate.netresearchgate.net The reaction is often carried out by refluxing the components in a solvent like methanol (B129727) or ethanol (B145695). researchgate.netmdpi.com This process yields multidentate ligands, frequently with an ONNO donor set, capable of binding to a metal center. researchgate.netresearchgate.net

Table 1: Examples of Schiff Base Ligands Synthesized with a 2,2-Dimethylpropane Spacer

| Diamine Precursor | Aldehyde Precursor | Resulting Schiff Base Ligand | Reference |

| 2,2-dimethylpropane-1,3-diamine | 3-ethoxy-2-hydroxybenzaldehyde | N,N'-Bis(3-ethoxysalicylidene)-1,3-diamino-2,2-dimethylpropane | researchgate.net |

| 2,2-dimethylpropane-1,3-diamine | Salicylaldehyde | N,N'-bis-salicylidene-2,2-dimethylpropane-1,3-diamine | nih.gov |

| 2,2-dimethylpropane-1,3-diamine | 2-hydroxy-5-methoxybenzaldehyde | 2,2'-(((2,2-Dimethylpropane-1,3-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-methoxyphenol) | researchgate.net |

| 2,2-dimethylpropane-1,3-diamine | 2-hydroxy-5-fluorobenzaldehyde | 2,2'-((1E,1'E)-((2,2-dimethylpropane-1,3-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-fluorophenol) | researchgate.net |

The Schiff base ligands derived from the 2,2-dimethylpropane-1,3-diyl scaffold are excellent chelators, forming stable complexes with various transition metals. The tetradentate ONNO donor atoms of these ligands typically coordinate to a metal ion, resulting in a distorted square-planar geometry, particularly with d⁸ metals like Palladium(II) and Nickel(II). researchgate.netnih.gov

X-ray crystallography studies have provided detailed insights into the structure of these complexes. For example, in the palladium(II) complex of N,N'-bis-salicylidene-2,2-dimethylpropane-1,3-diamine, the palladium center adopts a distorted square-planar geometry with the N₂O₂ donor atoms from the ligand. nih.gov The gem-dimethyl group on the propane (B168953) backbone influences the conformation of the six-membered chelate ring formed upon coordination. The structures of these complexes are often further stabilized by intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 2: Structural Characteristics of Metal Complexes with 2,2-Dimethylpropane-1,3-diyl Schiff Base Ligands

| Metal Ion | Ligand Name | Coordination Geometry | Key Finding | Reference |

| Palladium(II) | N,N'-bis-salicylidene-2,2-dimethylpropane-1,3-diamine | Distorted square-planar | The asymmetric unit contains two complex molecules and a disordered ethanol solvent molecule. | nih.gov |

| Palladium(II) | 2,2'-(((2,2-Dimethylpropane-1,3-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-methoxyphenol) | Slightly distorted square-planar | Molecules form dimers stabilized by intermolecular C-H···O hydrogen bonds. | researchgate.net |

| Nickel(II) | 6,6'-((1E,1'E)-((2,2-dimethylpropane-1,3-diyl) bis(azanylylidene)) bis(methanylylidene)) bis(2-methylphenol) | Not specified | The complex [Ni(AD1Me)] was successfully synthesized and characterized. | researchgate.net |

Metal complexes of Schiff bases are widely recognized for their catalytic activity in a variety of organic reactions. nih.gov These reactions include oxidation, hydrolysis, and electro-reduction. researchgate.netscispace.com The specific complexes incorporating the 2,2-dimethylpropane-1,3-diyl scaffold have shown particular promise.

Palladium(II) complexes with these ligands have been identified as efficient catalysts in organic synthesis, especially for reactions involving C-C bond formation. nih.gov The stability and defined geometry of these complexes are crucial for their catalytic function. Furthermore, there is a growing interest in using Schiff base metal complexes as environmentally friendly or "green" catalysts. nih.gov For instance, some copper(II) Schiff base complexes have been immobilized on nanoparticle surfaces to create eco-friendly catalysts for oxidation reactions. nih.gov While specific research on the surface interactions of complexes with the 2,2-dimethylpropane scaffold is not extensively detailed in the provided results, the broader field of immobilizing Schiff base catalysts on surfaces is an active area of investigation. The catalytic activities of copper(II) complexes with other Schiff bases have been shown to yield remarkable results in Claisen-Schmidt condensation reactions for synthesizing chalcone (B49325) derivatives, achieving high yields in short reaction times. mdpi.com This suggests a strong potential for related complexes derived from the 2,2-dimethylpropane scaffold to be effective catalysts. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,3-Diethoxy-2,2-dimethylpropanal, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via acetalization of malondialdehyde derivatives. For example, enantioselective allylation using Leighton’s silane reagent (e.g., (R,R)-Ph-BPE) achieves high enantiomeric excess (94% ee) under mild conditions (e.g., dichloromethane, −78°C). Post-reaction work-up often involves unmasking the acetal group under acidic conditions .

- Key Parameters :

| Reaction Step | Conditions | Yield | ee/Dr |

|---|---|---|---|

| Allylation | −78°C, 16h | 69% | 94% |

| Deacetalization | HCl (aq.) | 77% | >17:1 dr |

Q. How is the crystal structure of this compound derivatives characterized, and what analytical techniques are critical?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential. For example, a rhodium-containing derivative crystallized as red prisms (0.15 × 0.2 × 0.3 mm³) with Mo Kα radiation (λ = 0.71073 Å) and absorption coefficient μ = 4.69 cm⁻¹. Data refinement via SHELX programs (R(F) = 0.058) ensures accuracy .

- Crystallographic Data :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a, b, c (Å) | 37.062, 13.10, 26.738 |

| β (°) | 131.523 |

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles, fume hood) and emergency procedures:

- Inhalation : Move to fresh air; consult poison control if symptoms persist .

- Spill Management : Neutralize with inert adsorbents (e.g., silica gel) and dispose as hazardous waste.

Advanced Research Questions

Q. How can enantioselective transformations of this compound be achieved, and what catalysts improve stereochemical outcomes?

- Methodological Answer : Chiral silane-mediated allylation (e.g., Leighton’s reagent) induces high enantioselectivity. For asymmetric induction, optimize catalyst loading (5–10 mol%) and solvent polarity. DFT calculations can predict transition states to rationalize stereochemical outcomes .

- Case Study : Allylation of 3,3-dimethoxy-2,2-dimethylpropanal yielded homoallyl alcohol (69%, 94% ee), demonstrating the acetal group’s compatibility with stereocontrol.

Q. What are the challenges in resolving contradictory catalytic data for hydrogenation of related aldehydes (e.g., 3-Hydroxy-2,2-dimethylpropanal)?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Ni vs. Cu catalysts) arise from substrate steric effects. For example:

| Catalyst | Substrate | Conversion | Selectivity |

|---|---|---|---|

| Ni/SiO₂ | 3-Hydroxy-2,2-dimethylpropanal | 95% | 88% |

| Cu/ZrO₂ | Same | 85% | 92% |

- Resolution : Use kinetic studies (e.g., Arrhenius plots) and in-situ spectroscopy (IR, XRD) to identify rate-limiting steps and active sites .

Q. How do solvent systems influence the crystallization of metal-coordinated derivatives of this compound?

- Methodological Answer : Ethanol is ideal for Co(II) complexes (e.g., 6,6′-Diethoxy-2,2′-diphenolato-Co). Refluxing CoCl₂·6H₂O with the ligand in ethanol, followed by slow evaporation, yields brown crystals suitable for SC-XRD. Solvent polarity affects nucleation kinetics and crystal morphology .

Data Contradiction Analysis

Q. Why do reported yields for acetal deprotection vary across studies, and how can reproducibility be ensured?

- Methodological Answer : Variability arises from acid strength (e.g., HCl vs. H₂SO₄) and work-up timing. Standardize protocols using:

- Quenching : Neutralize with NaHCO₃ immediately post-reaction.

- Monitoring : Track reaction progress via TLC (Rf = 0.3 in hexane:EtOAc 7:3) .

Tables for Key Parameters

Table 1 : Safety Profile of this compound Derivatives

| Hazard Code | Risk Statement | PPE Required |

|---|---|---|

| H302 | Harmful if swallowed | Gloves, lab coat |

| H315 | Skin irritation | Goggles, fume hood |

Table 2 : Catalytic Hydrogenation Comparison

| Substrate | Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) |

|---|---|---|---|---|

| 3-Hydroxy-2,2-dimethylpropanal | Ni/SiO₂ | 120 | 30 | 95 |

| 3-Hydroxy-2,2-dimethylpropanal | Cu/ZrO₂ | 100 | 20 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.